molecular formula C11H15BrFN B597822 1-Bromo-2-fluoro-3-(diethylaminomethyl)benzene CAS No. 1355246-99-9

1-Bromo-2-fluoro-3-(diethylaminomethyl)benzene

Cat. No. B597822
M. Wt: 260.15
InChI Key: HKTBOVMPELHPIA-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3-(diethylaminomethyl)benzene is a chemical compound with the CAS Number: 1355246-99-9 . It has a molecular weight of 260.15 . The IUPAC name for this compound is N-(3-bromo-2-fluorobenzyl)-N-ethylethanamine . It is stored at temperatures between 2-8°C and is in liquid form .


Molecular Structure Analysis

The InChI code for 1-Bromo-2-fluoro-3-(diethylaminomethyl)benzene is 1S/C11H15BrFN/c1-3-14(4-2)8-9-6-5-7-10(12)11(9)13/h5-7H,3-4,8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

1-Bromo-2-fluoro-3-(diethylaminomethyl)benzene is a liquid at room temperature . The compound is stored at temperatures between 2-8°C .

Scientific Research Applications

Radiosynthesis Applications

  • Radiosynthesis of Fluoromethyl-Benzene Derivatives : The compound's bromo analogue is used in the synthesis of 1-[18F]Fluoromethyl-4-methyl-benzene, indicating its potential use in creating bifunctional labeling agents for radiopharmaceuticals (Namolingam, Luthra, Brady, & Pike, 2001).

Organic Synthesis and Solid-State Structure

  • Organometallic Synthesis : 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, demonstrates the compound’s potential as a starting material in organometallic synthesis (Porwisiak & Schlosser, 1996).
  • Study of Molecular Structures : Studies on the solid-state structures of bromo- and fluoro-substituted compounds provide insights into the interaction and packing of molecules in solid states, relevant for material science applications (Robinson, Kariuki, Harris, & Philp, 1998).

Synthesis and Characterization

  • Synthesis of Benzocycloheptene Derivatives : The synthesis of complex compounds like 9-Bromo-2-fluoro-8-[ethyl, (E)-2-propenoate-3-yl]-6,7-dihydro-5H-benzocycloheptene indicates the potential use of the compound in creating advanced intermediates for bioactive polyenes synthesis (Silveira, Templet, & Fronczek, 2011).
  • Fluorescence Properties : Studies on 1-Bromo-4-(2,2-diphenylvinyl) benzene highlight the fluorescence properties, suggesting potential applications in photoluminescence and material sciences (Zuo-qi, 2015).

Fluorination and Halogenation

  • Fluorination Techniques : The direct fluorination of dibromovinylbenzene derivatives, resulting in bromo-1-fluorovinylbenzene compounds, exemplifies the chemical transformations possible with such compounds, useful in various organic synthesis applications (Zhao, Ming, Tang, & Zhao, 2016).
  • Halogenation in Liquid Hydrogen Fluoride : The reaction studies of halogenoalkenes in anhydrous hydrogen fluoride illustrate the compound’s reactivity under specific conditions, relevant for industrial chemical processes (Boguslavskaya, Mel’nikova, Voronin, & Kartashov, 1978).

Antimicrobial Applications

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

N-[(3-bromo-2-fluorophenyl)methyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrFN/c1-3-14(4-2)8-9-6-5-7-10(12)11(9)13/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTBOVMPELHPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C(=CC=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20742738
Record name N-[(3-Bromo-2-fluorophenyl)methyl]-N-ethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-fluoro-3-(diethylaminomethyl)benzene

CAS RN

1355246-99-9
Record name Benzenemethanamine, 3-bromo-N,N-diethyl-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355246-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(3-Bromo-2-fluorophenyl)methyl]-N-ethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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